molecular formula C8H10ClNO2S B1404158 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride CAS No. 116118-99-1

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride

Cat. No. B1404158
M. Wt: 219.69 g/mol
InChI Key: MWZDFPMMKQJYFB-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride, also known as THP hydrochloride, is a chemical compound with the molecular formula C7H9NS·HCl and a molecular weight of 175.67 . It appears as a white to light yellow to light orange powder or crystal .


Molecular Structure Analysis

The molecular structure of THP hydrochloride consists of a tetrahydrothieno pyridine ring, which is a seven-membered ring with one sulfur and one nitrogen atom .


Physical And Chemical Properties Analysis

THP hydrochloride is a solid at 20 degrees Celsius . It has a melting point range of 226.0 to 230.0 degrees Celsius . It is soluble in water .

Scientific Research Applications

Synthesis and Chemical Applications

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride is a key intermediate in the synthesis of a variety of bioactive compounds. It's involved in the synthesis of Prasugrel, an antithrombotic drug, through alkylation, oxidation, and deprotection reactions, demonstrating a versatile role in medicinal chemistry (Pan Xian-hua, 2011). The compound is also foundational in the creation of other significant pharmaceuticals, as indicated by its use in the synthesis of 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, another key intermediate of prasugrel (Zhong Weihui, 2013).

Role in Drug Development

The compound serves as a crucial core structure in the development of various drug molecules. A review of substituted-4,5,6,7-tetrahydrothieno pyridines showcases their potential in generating potent biological activities, positioning them as lead molecules for future drug development (J. Sangshetti et al., 2014). The exploration of different derivatives of 4,5,6,7-tetrahydrothieno pyridine analogs illustrates the compound's significant role in medicinal chemistry and pharmacology.

Biological Activity and Pharmacological Research

The diverse biological activities of 4,5,6,7-Tetrahydrothieno-pyridine derivatives, such as antimicrobial, anti-inflammatory, and anticancer properties, highlight its importance in pharmaceutical research. The study by Rao et al. (2018) emphasizes the compound's anticancer activity, reflecting its potential in therapeutic applications (N. Rao et al., 2018).

Advanced Synthetic Techniques

The compound's involvement in advanced synthetic techniques, such as the modified Pictet-Spengler reaction, underlines its significance in organic synthesis and chemical research. The efficient synthesis of N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines showcases the adaptability and utility of this compound in generating structurally diverse and functionally rich molecules (M. Kitabatake et al., 2010).

Safety And Hazards

THP hydrochloride is classified as a warning substance. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation persists .

properties

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S.ClH/c10-8(11)7-3-5-4-9-2-1-6(5)12-7;/h3,9H,1-2,4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZDFPMMKQJYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738723
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride

CAS RN

116118-99-1
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate (1.76 mmol) in 3.5 N potassium hydroxide solution (3 ml) was heated under reflux for 3 hours. The course of the reaction was monitored by thin layer chromatography. The reaction mixture was then cooled to 0° C. and acidified with concentrated hydrochloric acid. The solid which had precipitated was filtered out and dried. The desired product was obtained in a yield of 30%.
Quantity
1.76 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride
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4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride
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4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride
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4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride
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4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride
Reactant of Route 6
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